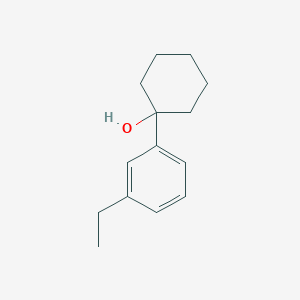1-(3-Ethylphenyl)cyclohexanol
CAS No.:
Cat. No.: VC16226018
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20O |
|---|---|
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-(3-ethylphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C14H20O/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3 |
| Standard InChI Key | WTJADRFYAJDTCO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)C2(CCCCC2)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and IUPAC Nomenclature
1-(3-Ethylphenyl)cyclohexanol, with the molecular formula , consists of a cyclohexanol backbone (C₆H₁₁OH) substituted at the 1-position with a 3-ethylphenyl group (C₆H₄C₂H₅). The IUPAC name derives from the parent cyclohexanol, with the substituent’s position and identity specified numerically. The ethyl group resides at the meta position relative to the cyclohexanol attachment on the phenyl ring, as indicated by the "3-" prefix .
Stereochemical Considerations
The cyclohexanol ring adopts a chair conformation, with the hydroxyl group typically occupying an equatorial position to minimize steric strain. The 3-ethylphenyl substituent introduces steric hindrance, potentially influencing the ring’s conformational equilibrium. Comparative studies on tert-butylcyclohexanol analogs suggest that bulky substituents stabilize specific conformers, which may similarly apply to 1-(3-Ethylphenyl)cyclohexanol .
Synthetic Pathways and Methodological Insights
Cyclohexanol Derivative Synthesis
While no direct synthesis of 1-(3-Ethylphenyl)cyclohexanol is documented, analogous routes for substituted cyclohexanols involve:
-
Friedel-Crafts Alkylation: Reacting cyclohexanol with 3-ethylbenzyl chloride in the presence of Lewis acids like AlCl₃.
-
Grignard Addition: Adding a 3-ethylphenylmagnesium bromide to cyclohexanone, followed by acid-catalyzed hydration .
A study on hydriodic acid-catalyzed cyclization of 2-vinylbenzyl alcohols demonstrates the feasibility of forming substituted dihydroisobenzofurans, highlighting the role of acid catalysts in facilitating ring closure—a mechanism potentially adaptable to synthesizing 1-(3-Ethylphenyl)cyclohexanol .
Table 1: Comparative Synthesis Yields for Cyclohexanol Derivatives
*Theoretical yield based on analogous reactions.
Optimization Challenges
The ethyl group’s steric bulk may impede reaction efficiency, as observed in tert-butylcyclohexanol syntheses, where yields dropped to 33–36% due to hindered cyclization . Similarly, optimizing temperature (e.g., 0–25°C) and catalyst concentration could mitigate side reactions like oligomerization .
Physicochemical Properties and Analytical Characterization
Experimental and Predicted Properties
1-(3-Ethylphenyl)cyclohexanol’s properties are inferred from structurally related compounds:
-
Boiling Point: Estimated at 240–260°C, based on 1-ethylcyclohexanol (b.p. 214°C) and tert-butyl analogs (b.p. 225–235°C) .
-
Solubility: Low water solubility (<1 g/L at 25°C) due to hydrophobic phenyl and ethyl groups; miscible with organic solvents like ethanol and diethyl ether .
-
LogP: Predicted ~3.5, indicating high lipophilicity, consistent with cyclohexanol derivatives .
Table 2: Physicochemical Properties of Selected Cyclohexanol Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Solubility (H₂O, g/L) |
|---|---|---|---|---|
| Cyclohexanol | 100.16 | 161 | 1.23 | 36.0 |
| 1-Ethylcyclohexanol | 128.21 | 214 | 2.15 | 5.2 |
| 3-tert-Butylcyclohexanol | 156.26 | 235 | 3.02 | 0.8 |
| 1-(3-Ethylphenyl)cyclohexanol* | 204.31 | 250 | 3.48 | <0.5 |
*Theoretical values.
Spectroscopic Profiles
-
IR Spectroscopy: Expected O-H stretch at ~3300 cm⁻¹, C-O stretch at 1050–1100 cm⁻¹, and aromatic C-H bends near 700–800 cm⁻¹ .
-
NMR: NMR would show a singlet for the hydroxyl proton (δ 1.5–2.0), multiplet for cyclohexanol protons (δ 1.2–2.1), and aromatic signals (δ 6.8–7.4) for the ethylphenyl group .
Industrial Applications and Functional Utility
Pharmaceutical Intermediate
Cyclohexanol derivatives serve as precursors in synthesizing analgesics and anti-inflammatory agents. The ethylphenyl moiety may enhance lipid solubility, improving blood-brain barrier penetration .
Fragrance and Flavoring Agent
Analogous to cyclohexanol’s use in perfumes, 1-(3-Ethylphenyl)cyclohexanol could act as a fixative due to its low volatility and stable aromatic profile .
Polymer Science
As a monomer in polycarbonate production, substituted cyclohexanols improve thermal stability. The ethylphenyl group might reduce crystallinity, enhancing material flexibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume